molecular formula C8H7N3O B13132806 1-(1H-Pyrazolo[3,4-c]pyridin-5-yl)ethanone

1-(1H-Pyrazolo[3,4-c]pyridin-5-yl)ethanone

Cat. No.: B13132806
M. Wt: 161.16 g/mol
InChI Key: FUIHAHBNRJNYPE-UHFFFAOYSA-N
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Description

1-(1H-Pyrazolo[3,4-c]pyridin-5-yl)ethanone is a heterocyclic compound that belongs to the family of pyrazolopyridines. These compounds are characterized by the fusion of a pyrazole ring with a pyridine ring, forming a bicyclic structure. The unique arrangement of nitrogen atoms within the rings imparts distinct chemical properties, making this compound of interest in various fields of research .

Preparation Methods

The synthesis of 1-(1H-Pyrazolo[3,4-c]pyridin-5-yl)ethanone typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 5-amino-1H-pyrazole with 2-chloroacetylpyridine in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like dimethylformamide at elevated temperatures to facilitate the cyclization process .

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield .

Chemical Reactions Analysis

1-(1H-Pyrazolo[3,4-c]pyridin-5-yl)ethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups within the molecule.

Major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines .

Scientific Research Applications

1-(1H-Pyrazolo[3,4-c]pyridin-5-yl)ethanone has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(1H-Pyrazolo[3,4-c]pyridin-5-yl)ethanone involves its interaction with specific molecular targets within cells. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

1-(1H-Pyrazolo[3,4-c]pyridin-5-yl)ethanone can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific arrangement of nitrogen atoms and the resulting chemical properties, which make it suitable for various applications in research and industry .

Properties

Molecular Formula

C8H7N3O

Molecular Weight

161.16 g/mol

IUPAC Name

1-(1H-pyrazolo[3,4-c]pyridin-5-yl)ethanone

InChI

InChI=1S/C8H7N3O/c1-5(12)7-2-6-3-10-11-8(6)4-9-7/h2-4H,1H3,(H,10,11)

InChI Key

FUIHAHBNRJNYPE-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=NC=C2C(=C1)C=NN2

Origin of Product

United States

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